molecular formula C7H9N3O2 B13289836 8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one

8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one

Cat. No.: B13289836
M. Wt: 167.17 g/mol
InChI Key: LQDBMIPYXYBGGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one typically involves the reaction of an enaminone derivative with 6-amino-2-thioxo-2,3-dihydro-pyrimidin-4(1H)-one or 6-aminopyrimidine-2,4(1H,3H)-dione . The reaction is usually carried out by heating in acetic acid, which facilitates the formation of the desired pyrimido[1,2-a][1,3]diazin-6-one scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to the observed effects. Specific pathways and targets may vary depending on the particular application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is unique due to its specific hydroxyl group at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-hydroxy-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C7H9N3O2/c11-5-4-6(12)10-3-1-2-8-7(10)9-5/h4,11H,1-3H2,(H,8,9)

InChI Key

LQDBMIPYXYBGGR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=CC(=O)N2C1)O

Origin of Product

United States

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